

Comparative NMR Spectral Analysis: 1-Benzhydryl-3-iodoazetidine and Related Precursors

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Compound of Interest

Compound Name: **1-Benzhydryl-3-iodoazetidine**

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This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **1-benzhydryl-3-iodoazetidine**. Due to the limited availability of public spectral data for this specific compound, this report leverages experimental data from its immediate precursor, 1-benzhydryl-3-hydroxyazetidine, and a structurally related analogue, 1-Boc-3-iodoazetidine, to predict and interpret the spectral features of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

1-Benzhydryl-3-iodoazetidine is a valuable intermediate in medicinal chemistry, often utilized for the introduction of the azetidine moiety in drug candidates. The benzhydryl group provides steric bulk and lipophilicity, while the iodo-substituent serves as a versatile handle for further chemical modifications. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of its expected ^1H and ^{13}C NMR spectra in comparison to its precursors.

Predicted ^1H and ^{13}C NMR Data for 1-Benzhydryl-3-iodoazetidine

The following tables summarize the predicted chemical shifts (δ) for **1-benzhydryl-3-iodoazetidine**, extrapolated from the experimental data of 1-benzhydryl-3-hydroxyazetidine and considering the substituent effects of iodine.

Table 1: Predicted ^1H NMR Spectral Data for **1-Benzhydryl-3-iodoazetidine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH (Benzhydryl)	~4.5	s	-
CH-I (Azetidine)	~4.2	m	-
CH ₂ (Azetidine)	~3.8	m	-
CH ₂ (Azetidine)	~3.4	m	-
Aromatic-H	7.2-7.5	m	-

Table 2: Predicted ^{13}C NMR Spectral Data for **1-Benzhydryl-3-iodoazetidine**

Carbon	Predicted Chemical Shift (δ , ppm)
CH (Benzhydryl)	~76
CH-I (Azetidine)	~15-20
CH ₂ (Azetidine)	~55-60
Aromatic C-H	~127-129
Aromatic C (quaternary)	~142

Comparative Experimental Data

For a robust analysis, the experimental NMR data of two key comparative compounds are presented below.

Table 3: Experimental ^1H NMR Data for 1-Benzhydryl-3-hydroxyazetidine Hydrochloride[1][2]

Protons	Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	7.30-7.70	m
OH	5.80	d
CH (Benzhydryl)	5.85	s
CH-OH (Azetidine)	4.46	m
CH ₂ (Azetidine)	3.70-4.20	m

Note: Data is for the hydrochloride salt in DMSO-d6.

Table 4: Publicly Available Information for 1-Boc-3-iodoazetidine[3][4][5][6]

While full spectral data is not publicly detailed, the availability of ¹H NMR spectra for 1-Boc-3-iodoazetidine is confirmed by multiple chemical suppliers. This compound serves as a reference for the chemical shifts of the iodo-substituted azetidine ring, independent of the N-benzhydryl group.

Experimental Protocols

General NMR Sample Preparation[7]

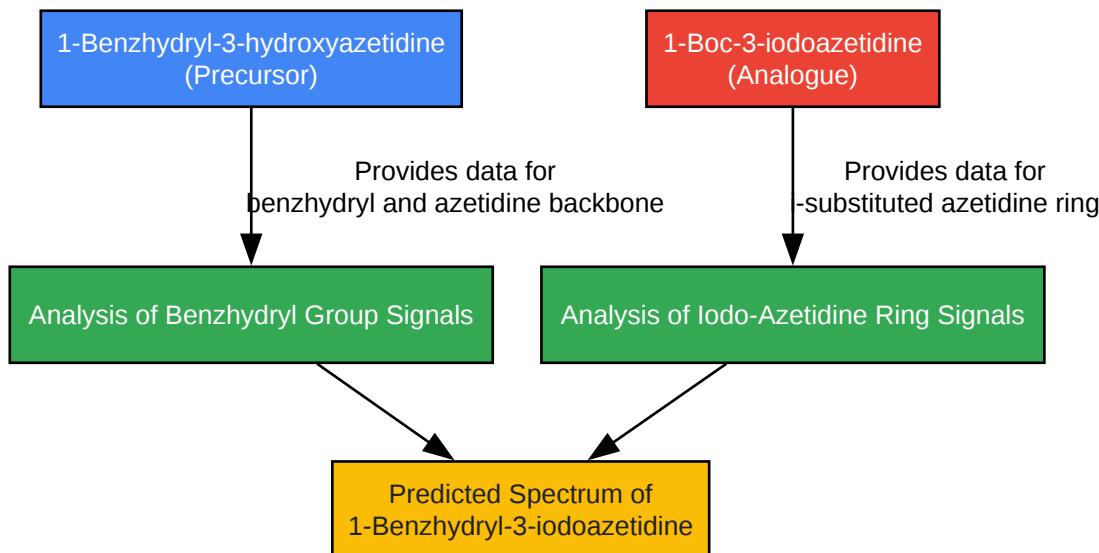
For ¹H NMR, 5-25 mg of the sample is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d6). For ¹³C NMR, a more concentrated sample of 50-100 mg is often required. The sample is placed in a clean, dry NMR tube, and the solution is homogenized. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for calibration.

NMR Data Acquisition[8]

NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The data is acquired at room temperature unless otherwise specified. Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions.

Logical Workflow for Spectral Prediction

The following diagram illustrates the logical process of predicting the NMR spectrum of **1-benzhydryl-3-iodoazetidine** based on the spectra of its precursors.



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Caption: Logical flow for predicting the NMR spectrum of the target compound.

Discussion and Interpretation

The substitution of the hydroxyl group in 1-benzhydryl-3-hydroxyazetidine with iodine to form **1-benzhydryl-3-iodoazetidine** is expected to induce significant changes in the NMR spectrum, particularly for the protons and carbons on the azetidine ring.

- **1H NMR:** The proton on the carbon bearing the iodine (CH-I) is expected to shift downfield compared to the proton on the carbon with the hydroxyl group (CH-OH) due to the electron-withdrawing nature and magnetic anisotropy of iodine. The signals for the azetidine ring protons (CH₂) will also be affected, likely showing a downfield shift. The benzhydryl proton (CH) and the aromatic protons are expected to remain in similar regions.
- **13C NMR:** The most significant change is anticipated for the carbon directly attached to the iodine (C-I). The substitution of a hydroxyl group with iodine typically causes a large upfield shift (shielding effect) for the attached carbon. Therefore, the signal for C-I in **1-benzhydryl-3-iodoazetidine** is expected to be significantly upfield shifted compared to the corresponding carbon in the precursor.

3-iodoazetidine is predicted to be at a much lower chemical shift compared to the C-OH in the precursor. The other carbons of the azetidine ring and the benzhydryl group should experience more modest changes in their chemical shifts.

This comparative guide provides a foundational understanding of the NMR spectral features of **1-benzhydryl-3-iodoazetidine**. Experimental verification of the predicted data is recommended for definitive structural confirmation.

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